REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:7])([Cl:6])[C:3]([OH:5])=[O:4].S(OCC)(O[CH2:12][CH3:13])(=O)=O.C1(C(=CC(=C(C=1)C)C)C)C>O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[Cl:1][C:2]([Cl:7])([Cl:6])[C:3]([O:5][CH2:12][CH3:13])=[O:4] |f:4.5|
|
Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
171.02 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.49 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Name
|
|
Quantity
|
0.652 g
|
Type
|
reactant
|
Smiles
|
C=1(C)C(C)=CC(C)=C(C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
mechanically stirred (600 rpm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the flask
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove the aqueous phase
|
Name
|
|
Type
|
|
Smiles
|
ClC(C(=O)OCC)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |